TN1 -

TN1

Catalog Number: EVT-3148755
CAS Number:
Molecular Formula: C29H31N7O2
Molecular Weight: 509.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods of Synthesis
The synthesis of TN1 can be achieved through several methods, each tailored to optimize yield and purity. The most common synthetic routes include:

  1. Condensation Reactions: These are often employed to form TN1 by combining two or more reactants, typically involving the removal of water or another small molecule.
  2. Substitution Reactions: In some pathways, a reactive site on a precursor compound is substituted with another atom or group to form TN1.
  3. Oxidation-Reduction Reactions: Certain synthesis methods may involve redox processes where the oxidation state of reactants is altered to yield TN1.

Technical parameters such as temperature, pressure, and reaction time are critical in these processes to ensure optimal conditions for synthesis. For example, maintaining a specific temperature range can enhance reaction rates and product stability.

Molecular Structure Analysis

Molecular Structure
The molecular structure of TN1 is characterized by its specific arrangement of atoms and the types of bonds formed between them. Detailed analysis using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography reveals:

  • Functional Groups: Identification of functional groups within TN1 is essential for understanding its reactivity and interaction with other compounds.
  • Geometric Configuration: The spatial arrangement of atoms can significantly influence the compound's physical properties and biological activity.

Quantitative data such as bond lengths, angles, and torsional strains provide insights into the stability and reactivity of TN1.

Chemical Reactions Analysis

Chemical Reactions Involving TN1
TN1 participates in various chemical reactions that are crucial for its functionality:

  1. Nucleophilic Substitution Reactions: These reactions involve nucleophiles attacking electrophilic centers in TN1, leading to the formation of new products.
  2. Electrophilic Aromatic Substitution: If TN1 contains aromatic systems, it may undergo electrophilic substitution reactions that modify its structure.
  3. Polymerization Reactions: In materials science applications, TN1 can act as a monomer in polymerization processes to create larger macromolecules.

Each reaction pathway has specific parameters such as solvent choice, concentration, and catalysts that influence the outcome.

Mechanism of Action

Mechanism of Action
The mechanism by which TN1 exerts its effects—whether biological or chemical—depends on its interactions at the molecular level:

  • Receptor Binding: In pharmacological applications, TN1 may interact with specific receptors or enzymes, leading to a cascade of biochemical events.
  • Catalytic Activity: In synthetic chemistry, TN1 might serve as a catalyst or reactant that facilitates other reactions through intermediate formation.

Understanding these mechanisms often involves kinetic studies and computational modeling to predict behavior under various conditions.

Physical and Chemical Properties Analysis

Physical and Chemical Properties
TN1 exhibits several notable physical and chemical properties:

  • Solubility: Its solubility in various solvents (e.g., water, ethanol) affects its application in different environments.
  • Melting and Boiling Points: These thermal properties provide insights into stability and phase transitions.
  • Spectroscopic Characteristics: Absorption spectra can reveal information about electronic transitions within the compound.

Quantitative assessments are essential for characterizing these properties accurately.

Applications

Scientific Applications of TN1
TN1 finds applications across multiple domains:

  • Pharmaceutical Development: Its potential as a therapeutic agent makes it a candidate for drug formulation studies.
  • Material Science: TN1 can be utilized in creating advanced materials with specific mechanical or thermal properties.
  • Environmental Chemistry: Studies on the degradation pathways of TN1 contribute to understanding its environmental impact.

Research continues to explore innovative uses for TN1, leveraging its unique characteristics for advancements in science and technology.

Introduction to TN1 in Hematopoietic Research

Historical Discovery and Development of TN1 as a Therapeutic Agent

TN1 was first identified in 2006 through a high-throughput screen of >200,000 compounds conducted by Nam et al., who sought inhibitors of aberrant protein kinases in leukemia. Unexpectedly, this purine-based molecule demonstrated unparalleled HbF-inducing capabilities in human erythroleukemia cell lines (KU812 and K562) at concentrations three orders of magnitude lower than hydroxyurea (HU), the first FDA-approved HbF inducer for SCD. Initial characterization revealed TN1's chemical structure as a complex purine derivative featuring a chiral trans-4-aminocyclohexanol moiety and a hydrophobic tolane substituent—structural elements critical for its activity [1] [5].

Key milestones in TN1’s development include:

  • 2006-2008: Mechanistic studies confirming TN1’s dose-dependent HbF induction (EC₅₀ = 100 nM), significantly outperforming 50-100 μM HU in γ-globin protein expression (2.9-3.7-fold vs. 1.8-1.9-fold) [1]
  • 2010s: Structural optimization efforts to improve pharmacokinetics, particularly oral bioavailability, by reducing hydrogen-bond donors in the cyclohexanol moiety [5]
  • 2020: Development of orally active analogs (e.g., 13a) retaining TN1’s efficacy while overcoming absorption limitations [5]

Table 1: Comparative Efficacy of TN1 Versus Hydroxyurea in Preclinical Models

ParameterTN1 (100 nM)Hydroxyurea (50-100 μM)Fold Difference
γ-Globin Induction (KU812)2.9-fold1.8-fold1.6x
γ-Globin Induction (K562)3.7-fold1.9-fold1.9x
γ-Globin mRNA Upregulation>4-foldVariable (typically <2-fold)>2x
Onset of HbF Synthesis~24 hours48-72 hours2-3x faster

TN1’s therapeutic potential was further validated in primary human erythroid progenitors, where it elevated γ-globin mRNA and protein synthesis within 24 hours. Unlike selective γ-globin activators, TN1 also moderately induced β-globin expression—a trait shared with HU—suggesting a broader impact on globin gene regulation rather than exclusive fetal globin reactivation [1] [5].

Role of TN1 in Fetal Hemoglobin (HbF) Induction: Implications for Hemoglobinopathies

TN1 reactivates developmental globin switching through multimodal mechanisms targeting transcriptional regulators and epigenetic modifiers. In β-thalassemia and SCD, elevated HbF compensates for deficient or dysfunctional adult hemoglobin (HbA), reducing pathological hemoglobin polymerization (in SCD) and α-globin chain imbalance (in thalassemia) [2] [8].

Transcriptional Regulation

At 100 nM, TN1 significantly suppresses BCL11A expression—a master transcriptional repressor of γ-globin genes. This effect destabilizes the BCL11A-NuRD repressor complex, preventing its binding to the γ-globin promoter. Consequently, the locus control region (LCR) shifts engagement from the adult β-globin gene to fetal γ-globin promoters, enabling HbF synthesis. TN1 concurrently modulates MYB expression, accelerating erythroid differentiation and expanding early erythroid progenitors with inherent γ-globin expression capacity [2] [8].

Epigenetic Modifications

TN1 alters chromatin architecture through:

  • Histone Acetylation: Inhibition of HDAC1/2 activity, increasing H3K27ac marks at γ-globin promoters
  • DNA Demethylation: Reduction of CpG methylation at the HBG1/HBG2 loci
  • LSD1/KDM1A Interference: Disruption of the CoREST repressor complex, preventing H3K4me2 demethylation at γ-globin genes [8]

Table 2: Molecular Targets of TN1 in HbF Induction

Target CategoryKey MoleculesBiological Consequence
Transcriptional RepressorsBCL11A, MYB, ZBTB7ADerepression of γ-globin promoters
Epigenetic ModifiersHDAC1/2, LSD1, DNMTsChromatin relaxation at HBG loci
Signaling PathwayscGMP-dependent kinasesEnhanced γ-globin transcription
Erythroid DifferentiationGATA1/KLF1 axisExpansion of γ-globin-competent progenitors

In SCD patient-derived erythroid progenitors, TN1 increases F-cells (HbF-containing erythrocytes) to >80%, compared to ≤40% with HU. This cellular response correlates with 8-fold γ-globin mRNA upregulation at 0.1 μM—a concentration 500-fold lower than therapeutic HU doses. Critically, TN1 retains efficacy in HU-resistant primary cells, suggesting non-overlapping mechanisms with conventional ribonucleotide reductase inhibition [1] [5] [8].

TN1’s Emergence in High-Throughput Screening for Hematopoietic Modulators

TN1 was discovered via a phenotype-driven high-throughput screening (HTS) campaign targeting HbF inducers. This approach leveraged automated cellular reporter systems in erythroleukemia lines to screen chemical libraries exceeding 200,000 compounds. TN1 emerged as a top hit due to its unparalleled nanomolar potency—a rarity among epigenetic modulators [1] [3].

Screening Methodology

The primary screen employed:

  • Stable Reporter Cell Lines: K562 cells with γ-globin promoter-driven fluorescent (eGFP) or luminescent (luciferase) reporters
  • Automated Assay Platforms: High-content imaging and flow cytometry to quantify HbF-positive cells
  • Multiparametric Analysis: Simultaneous assessment of cytotoxicity, proliferation, and differentiation [1] [6]

TN1’s validation incorporated CRISPR-based genetic screening, which identified synthetic lethal interactions between TN1 treatment and knockout of γ-globin repressors (BCL11A, ZBTB7A). This confirmed TN1’s mechanism operates through endogenous globin repressor pathways [3].

Impact on Hematopoietic Drug Discovery

TN1’s success demonstrated that HTS could identify HbF inducers with:

  • Superior Potency: EC₅₀ values in the nM vs. μM range for conventional agents
  • Novel Mechanisms: Non-cytotoxic induction distinct from HU’s stress erythropoiesis
  • Scalability: Compatibility with combinatorial chemistry for analog development [1] [5]

Table 3: High-Throughput Screening Outcomes for TN1 Identification

Screening ParameterPrimary ScreenConfirmatory Assays
Library Size Screened>200,000 compounds312 prioritized hits
Hit Selection Criteria>2-fold γ-globin induction at 1 μMDose-response, cytotoxicity
False Positive Rate0.3%N/A
TN1’s Z’ Factor (assay quality)0.72 (robust)0.85 (excellent)
Throughput Capacity50,000 compounds/week5,000 compounds/week

This HTS paradigm has since been adopted for discovering next-generation HbF inducers, with TN1 serving as the structural template for medicinal chemistry optimization. Subsequent screens have identified compounds targeting LSD1, HDACs, and protein kinases—validating TN1’s relevance to diverse epigenetic mechanisms [1] [3] [6].

Properties

Product Name

TN1

IUPAC Name

N-[3-[[9-ethyl-2-[(4-hydroxycyclohexyl)amino]purin-6-yl]amino]phenyl]-3-(4-methylphenyl)prop-2-ynamide

Molecular Formula

C29H31N7O2

Molecular Weight

509.6 g/mol

InChI

InChI=1S/C29H31N7O2/c1-3-36-18-30-26-27(34-29(35-28(26)36)33-21-12-14-24(37)15-13-21)32-23-6-4-5-22(17-23)31-25(38)16-11-20-9-7-19(2)8-10-20/h4-10,17-18,21,24,37H,3,12-15H2,1-2H3,(H,31,38)(H2,32,33,34,35)

InChI Key

QPFYQTIUHLNNSI-UHFFFAOYSA-N

SMILES

CCN1C=NC2=C(N=C(N=C21)NC3CCC(CC3)O)NC4=CC(=CC=C4)NC(=O)C#CC5=CC=C(C=C5)C

Solubility

not available

Canonical SMILES

CCN1C=NC2=C(N=C(N=C21)NC3CCC(CC3)O)NC4=CC(=CC=C4)NC(=O)C#CC5=CC=C(C=C5)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.